Methyl 2-amino-6-methoxybenzoate
Overview
Description
“Methyl 2-amino-6-methoxybenzoate” is a compound with the CAS Number: 54166-96-0. It has a molecular weight of 181.19 and its IUPAC name is methyl 2-amino-6-methoxybenzoate . It is stored in a dark place, sealed in dry, at 2-8C .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-6-methoxybenzoate” is1S/C9H11NO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,10H2,1-2H3
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
“Methyl 2-amino-6-methoxybenzoate” is a solid substance . The storage temperature is normal and it should be kept in a dark place, sealed in dry, at 2-8C .Scientific Research Applications
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Benzimidazole Fungicides
- Scientific Field : Agriculture and Biochemistry .
- Application : Benzimidazole fungicides, which include compounds similar to Methyl 2-amino-6-methoxybenzoate, are used in agriculture to prevent and control various plant diseases caused by fungi .
- Methods of Application : These fungicides are typically applied to crops in a spray form. The specific application method and rate can vary depending on the specific fungicide product and the type of crop being treated .
- Results/Outcomes : Benzimidazole fungicides have been found to be highly effective in controlling a wide range of fungal diseases. They also have low toxicity, making them safe for use in many agricultural settings .
-
Anti-inflammatory Activity
- Scientific Field : Pharmacology .
- Application : A derivative of 2-amino-6-methoxy benzothiazole, which is structurally similar to Methyl 2-amino-6-methoxybenzoate, has been synthesized and tested for anti-inflammatory activity .
- Methods of Application : The compound was likely synthesized in a laboratory setting and then tested in vitro or in vivo for its anti-inflammatory effects .
- Results/Outcomes : The specific results of this research are not provided in the available information .
- Methyl 2-amino-6-methoxybenzoate is a chemical compound with the molecular formula C9H11NO3 . It is a solid substance and should be stored in a dark, dry place at a temperature between 2-8°C .
- This compound is available for purchase from various chemical suppliers, and it is typically used for research purposes .
- The compound has a CAS Number of 54166-96-0 .
- The InChI Key for this compound is ZSQWDVCEAXGVIK-UHFFFAOYSA-N .
- The compound is associated with several hazard statements, including H302 (Harmful if swallowed) , H315 (Causes skin irritation) , H319 (Causes serious eye irritation) , and H335 (May cause respiratory irritation) .
- Methyl 2-amino-6-methoxybenzoate is a chemical compound with the molecular formula C9H11NO3 . It is a solid substance and should be stored in a dark, dry place at a temperature between 2-8°C .
- This compound is available for purchase from various chemical suppliers, and it is typically used for research purposes .
- The compound has a CAS Number of 54166-96-0 .
- The InChI Key for this compound is ZSQWDVCEAXGVIK-UHFFFAOYSA-N .
- The compound is associated with several hazard statements, including H302 (Harmful if swallowed) , H315 (Causes skin irritation) , H319 (Causes serious eye irritation) , and H335 (May cause respiratory irritation) .
Safety And Hazards
The safety information for “Methyl 2-amino-6-methoxybenzoate” indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which involve avoiding breathing dust/fume/gas/mist/vapours/spray, and specific measures to take if in eyes .
properties
IUPAC Name |
methyl 2-amino-6-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQWDVCEAXGVIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20488129 | |
Record name | Methyl 2-amino-6-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20488129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-6-methoxybenzoate | |
CAS RN |
54166-96-0 | |
Record name | Benzoic acid, 2-amino-6-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54166-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-6-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20488129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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